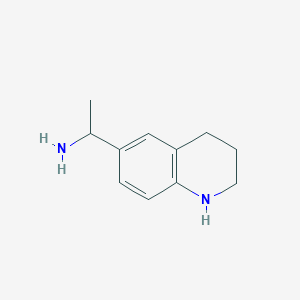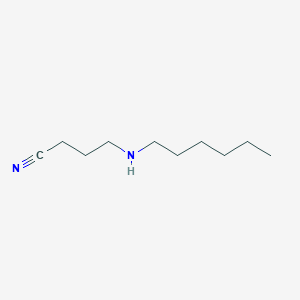
4-(Hexylamino)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexylamino)butanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a hexylamino group (-NH-C6H13)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be synthesized by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods
Industrially, nitriles like 4-(Hexylamino)butanenitrile can be produced through the ammoxidation of alcohols. For example, the ammoxidation of n-butanol involves reacting it with ammonia and oxygen to produce butanenitrile .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: Nitriles can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of nitriles to primary amines.
Hydrogen Cyanide (HCN): Used in the addition reactions with aldehydes and ketones to form hydroxynitriles.
Phosphorus (V) Oxide (P4O10): Used for the dehydration of amides to form nitriles.
Major Products Formed
Primary Amines: Formed from the reduction of nitriles.
Carboxylic Acids: Formed from the hydrolysis of nitriles.
Ketones: Formed from the reaction of nitriles with Grignard reagents.
Applications De Recherche Scientifique
4-(Hexylamino)butanenitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Hexylamino)butanenitrile involves its interaction with various molecular targets and pathways. For example, in the reduction reaction with LiAlH4, the hydride nucleophile attacks the electrophilic carbon in the nitrile, forming an imine anion, which is then further reduced to a primary amine . The presence of the hexylamino group can also influence the reactivity and interaction of the compound with other molecules.
Comparaison Avec Des Composés Similaires
4-(Hexylamino)butanenitrile can be compared with other nitriles such as:
Butanenitrile: A simpler nitrile without the hexylamino substitution.
4-Aminobutyronitrile: Similar to this compound but with an amino group instead of a hexylamino group.
Acetonitrile: A smaller nitrile with a single carbon chain.
The uniqueness of this compound lies in the presence of the hexylamino group, which can significantly alter its chemical properties and reactivity compared to simpler nitriles.
Propriétés
Numéro CAS |
90068-89-6 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
4-(hexylamino)butanenitrile |
InChI |
InChI=1S/C10H20N2/c1-2-3-4-6-9-12-10-7-5-8-11/h12H,2-7,9-10H2,1H3 |
Clé InChI |
KXRJAYHBNRVUPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


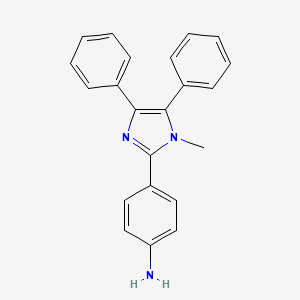
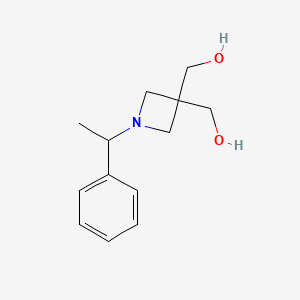
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
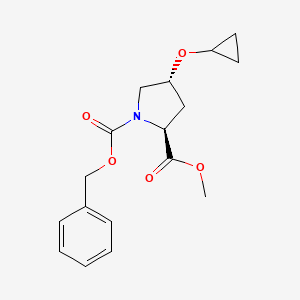
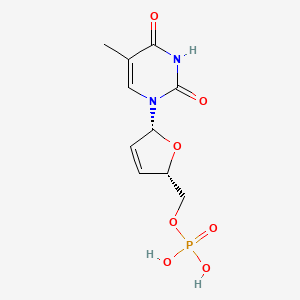
![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)
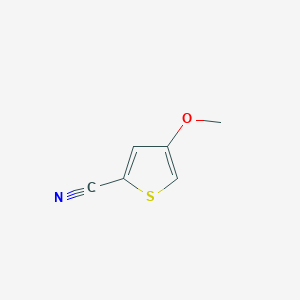

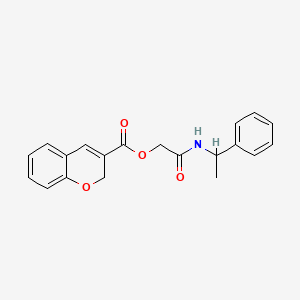
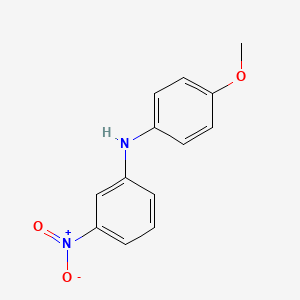
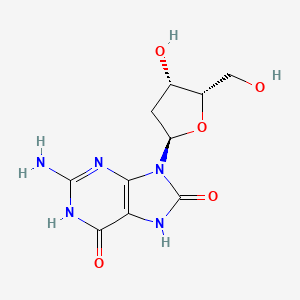

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
